molecular formula C21H25ClFN3O3 B565508 Mosapride-d5 CAS No. 1246820-66-5

Mosapride-d5

Cat. No.: B565508
CAS No.: 1246820-66-5
M. Wt: 426.928
InChI Key: YPELFRMCRYSPKZ-ZBJDZAJPSA-N
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Description

Mosapride-d5 is a deuterium-labeled derivative of Mosapride, a gastroprokinetic agent. It is primarily used in scientific research as a selective agonist for the serotonin 5-HT4 receptor. This compound is valuable for studying gastrointestinal motility and related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mosapride-d5 involves the incorporation of deuterium atoms into the Mosapride molecule. One common method is the deuteration of ethoxy groups in the Mosapride structure. This process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mosapride-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

Mosapride-d5 is widely used in scientific research for various applications, including:

    Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics.

    Biology: It is used to investigate the role of serotonin receptors in gastrointestinal motility and other physiological processes.

    Medicine: Research on this compound contributes to the development of new treatments for gastrointestinal disorders such as gastroesophageal reflux disease and functional dyspepsia.

    Industry: It is used in the development and testing of new pharmaceuticals and therapeutic agents

Mechanism of Action

Mosapride-d5 exerts its effects by acting as a selective agonist for the serotonin 5-HT4 receptor. This receptor is involved in regulating gastrointestinal motility by enhancing the release of acetylcholine, which stimulates smooth muscle contraction. The activation of 5-HT4 receptors by this compound leads to increased gastric emptying and improved gastrointestinal transit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .

Biological Activity

Mosapride-d5 is a deuterated analogue of mosapride, a gastroprokinetic agent primarily acting as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. This compound is utilized in various biological studies to explore its pharmacokinetics, metabolism, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

This compound exhibits its pharmacological effects through its interaction with serotonin receptors:

  • 5-HT4 Receptor Agonism : This action facilitates gastric motility and enhances gastrointestinal transit by stimulating peristalsis.
  • 5-HT3 Receptor Antagonism : By blocking these receptors, this compound helps mitigate nausea and vomiting, which can be beneficial in treating gastrointestinal disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. A comparative study involving the original mosapride formulation provides insights into its bioavailability:

ParameterMosapride (Reference)This compound (Test)
AUC0-t (ng×h/ml)184.4179.6
AUC0-∞ (ng×h/ml)192.8186.6
Cmax (ng/ml)98.984.4
tmax (h)0.80.7
Half-life (h)2.42.3

This data indicates that this compound maintains comparable pharmacokinetic characteristics to its parent compound, suggesting similar efficacy in clinical applications .

Drug-Induced Liver Injury (DILI)

Recent reports have highlighted cases of drug-induced liver injury associated with mosapride usage, which may extend to its deuterated form:

  • Case Study 1 : A 78-year-old male presented with elevated liver enzymes after starting treatment with mosapride. Upon discontinuation, enzyme levels normalized.
  • Case Study 2 : A 54-year-old male developed jaundice attributed to mosapride use; he required corticosteroid treatment for acute liver failure but improved after cessation of the drug.

Both cases were confirmed through a drug-induced lymphocyte stimulation test (DLST), indicating a highly probable diagnosis of DILI due to mosapride .

Research Findings

Research has explored the biological activities of various metabolites of mosapride, revealing that while these metabolites exhibit some agonistic activity at the 5-HT4 receptor, they are generally less potent than the parent compound . This suggests that while this compound may share similar properties with mosapride, its unique isotopic labeling could provide advantages in tracking metabolic pathways in vivo.

Applications in Scientific Research

This compound is primarily employed in research settings for:

  • Pharmacokinetic Studies : Understanding how modifications affect drug behavior in biological systems.
  • Metabolism Studies : Investigating how deuteration influences metabolic pathways and stability.
  • Therapeutic Investigations : Exploring potential new applications for gastroprokinetic agents in treating gastrointestinal disorders.

Properties

IUPAC Name

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELFRMCRYSPKZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858150
Record name 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-66-5
Record name 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-5-chloro-2-ethoxybenzoic acid (2.9 g) in dichloromethane (50 ml), triethylamine (1.6 g) is added at 25° C. The resulting mixture is cooled to -10° C., and isobutyl chloroformate (2.0 g) is added slowly. After the mixture is stirred at the same temperature for 1 hour, a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in dichloromethane (10 ml) is added. The reaction mixture is stirred for 1 hour at a temperature of between -10° C. and -5° C. and then at 25° C. overnight. The mixture is washed successively with water, 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recyrstallized from ethanol to give the title compound (4.1 g), mp 151°-153° C.
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2.9 g
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1.6 g
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50 mL
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2 g
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3 g
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10 mL
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Synthesis routes and methods III

Procedure details

Stannous chloride dihydrate (5.4 g) is added to a stirred mixture of 5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide (2.2 g), ethanol (30 ml), and ethyl acetate (30 ml). The reaction mixture is stirred at 70° C. for 2 hours and concentrated. The residue is basified with aqueous potassium carbonate solution and extracted with ethyl acetate. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated. The residue is recrystallized from ethanol to give the title compound (1.1 g), mp 151°-153° C.
[Compound]
Name
Stannous chloride dihydrate
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5.4 g
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5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide
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2.2 g
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30 mL
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30 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (2.0 g) and 10% hydrochloric acid (40 ml) is refluxed with stirring for 1 hour and cooled. The reaction mixture is neutralized with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is dried over magnesium sulfate and evaporated. The residue is recrystallized from ethanol to give the title compound (1.4 g), mp 151°-153° C.
Name
4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide
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2 g
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reactant
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40 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

To a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (2.5 g) in dichloromethane (50 ml), 4-amino-5-chloro-2-ethoxybenzoic acid (2.7 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.4 g) are added, and the mixture is stirred at 25° C. for 4 hours. The reaction mixture is washed successively with water, aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recrystallized from ethanol to give the title compound (3.0 g), mp 151°-153° C.
Quantity
2.5 g
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2.7 g
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2.4 g
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50 mL
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